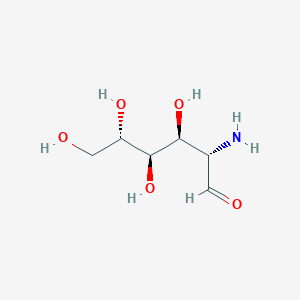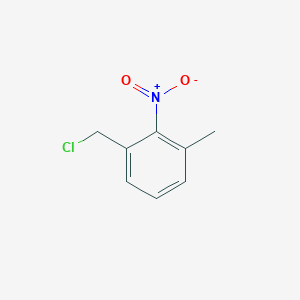
2-Chloro-3-methylbutanenitrile
Vue d'ensemble
Description
2-Chloro-3-methylbutanenitrile is a chemical compound with the CAS Number: 70477-21-3 . It has a molecular weight of 117.58 and its IUPAC name is 2-chloro-3-methylbutanenitrile .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-methylbutanenitrile is 1S/C5H8ClN/c1-4(2)5(6)3-7/h4-5H,1-2H3 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-methylbutanenitrile include a molecular weight of 117.58 . Unfortunately, specific details such as boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Magnetic Resonance Studies : Research by Powles and Gutowsky (1953) examined the proton magnetic resonance absorption in various compounds, including methyl chloroform and 2-chloro-2-nitropropane. This study highlighted the movement of CH3 groups in these compounds, which could be relevant for understanding the behavior of similar compounds like 2-Chloro-3-methylbutanenitrile (Powles & Gutowsky, 1953).
Biofuel Production : Tokic et al. (2018) explored biosynthetic pathways for producing methyl ethyl ketone (MEK), a potential biofuel. In their research, they identified compounds like 2-hydroxy-2-methylbutanenitrile, which is structurally similar to 2-Chloro-3-methylbutanenitrile, demonstrating its potential in sustainable fuel production (Tokic et al., 2018).
Chemical Synthesis and Rearrangements : Roberts and Yancey (1955) investigated rearrangements in carbonium-ion type reactions involving compounds like 2-chloro-2,3,3-trimethylbutane. This study's insights into molecular rearrangements could be applicable to 2-Chloro-3-methylbutanenitrile (Roberts & Yancey, 1955).
Chemical Reaction Dynamics : The work of Dupuy, Goldsmith, and Hudson (1973) on the thermal decomposition of 2-methylbutyl chloroformate and the subsequent formation of 2-chloro-3-methylbutane offers insights into the reaction mechanisms and dynamics that could be relevant to 2-Chloro-3-methylbutanenitrile (Dupuy, Goldsmith, & Hudson, 1973).
Spectroscopic Analysis : Ikawa and Whalley (1984) measured the effect of pressure on infrared spectra of 1,2‐dichloroethane in solutions like 2‐methylbutane. This type of spectroscopic analysis could be useful for studying the properties of 2-Chloro-3-methylbutanenitrile (Ikawa & Whalley, 1984).
Impurity Characterization in Pharmaceuticals : Srinivasan, Sivaramakrishnan, and Karthikeyan (2011) characterized impurities in verapamil hydrochloride, identifying compounds structurally related to 2-Chloro-3-methylbutanenitrile. This research is crucial for quality control in pharmaceutical manufacturing (Srinivasan, Sivaramakrishnan, & Karthikeyan, 2011).
Cyanogenic Glucoside Biosynthesis : Davis and Nahrstedt (1987) explored the biosynthesis of cyanogenic glucosides in butterflies and moths, incorporating compounds like 2-methylbutanenitrile. Their findings could inform studies on similar nitriles, including 2-Chloro-3-methylbutanenitrile (Davis & Nahrstedt, 1987).
Safety and Hazards
2-Chloro-3-methylbutanenitrile is classified as a flammable liquid (Flam. Liq. 3) and it can cause acute toxicity if ingested (Acute Tox. 3) or comes into contact with skin (Acute Tox. 3). It can also cause skin irritation (Skin Irrit. 2), eye irritation (Eye Irrit. 2A), and acute toxicity if inhaled (Acute Tox. 3). It may also cause respiratory irritation (STOT SE 3) if inhaled .
Propriétés
IUPAC Name |
2-chloro-3-methylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN/c1-4(2)5(6)3-7/h4-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPPCOCINGLLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334938 | |
| Record name | .alpha.-Chloroisovaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70477-21-3 | |
| Record name | .alpha.-Chloroisovaleronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















